2-(3-Chlorophenyl)propan-1-ol
Description
2-(3-Chlorophenyl)propan-1-ol is a secondary alcohol featuring a 3-chlorophenyl substituent at the second carbon of a propanol backbone. This compound is a critical intermediate in pharmaceutical synthesis, notably in the production of bupropion analogs. For instance, its derivative, (1R,2R)-2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride (Threo-Hydroxy Bupropion HCl), is a controlled impurity in bupropion manufacturing, highlighting its regulatory and industrial significance . The compound’s stereochemistry and functional groups influence its biological activity, solubility, and metabolic stability, making it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
2-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWJEAVTPAPDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63489-71-4 | |
| Record name | 2-(3-chlorophenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-(3-Chlorophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically proceeds under mild conditions, with the reducing agent being added to a solution of the ketone in an appropriate solvent, such as ethanol or tetrahydrofuran (THF), at room temperature.
Another method involves the Grignard reaction, where 3-chlorobenzyl chloride reacts with magnesium in the presence of anhydrous ether to form the Grignard reagent, which is then treated with propanal to yield 2-(3-Chlorophenyl)propan-1-ol.
Industrial Production Methods
Industrial production of 2-(3-Chlorophenyl)propan-1-ol may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-(3-Chlorophenyl)propan-1-one using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 2-(3-Chlorophenyl)propan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4) in the presence of ammonia.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can yield 2-(3-Methoxyphenyl)propan-1-ol.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-(3-Chlorophenyl)propan-1-one.
Reduction: 2-(3-Chlorophenyl)propan-1-amine.
Substitution: 2-(3-Methoxyphenyl)propan-1-ol.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 2-(3-Chlorophenyl)propan-1-ol
- Molecular Formula : C₁₃H₁₈ClO
- Molecular Weight : 232.74 g/mol
The compound features a chlorophenyl group attached to a propanol backbone, which contributes to its biological activity.
Antidepressant Potential
Research indicates that 2-(3-Chlorophenyl)propan-1-ol may act as a norepinephrine-dopamine reuptake inhibitor (NDRI), similar to Bupropion, which is used for treating depression. The compound's ability to inhibit the reuptake of neurotransmitters suggests it could be developed as a treatment for mood disorders.
Synthesis of Active Pharmaceutical Ingredients
The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it is involved in the production of Duloxetine, an antidepressant used to treat major depressive disorder and generalized anxiety disorder. The synthesis pathway includes the conversion of 2-(3-Chlorophenyl)propan-1-ol into more complex structures through enzymatic reduction processes .
Example Synthesis Pathway
- Starting Material : 3-chlorobenzaldehyde
- Reaction Type : Grignard reaction or nucleophilic substitution
- Final Product : 2-(3-Chlorophenyl)propan-1-ol
Study on Neurotransmitter Uptake
A molecular docking study demonstrated that 2-(3-Chlorophenyl)propan-1-ol binds effectively to norepinephrine and dopamine transporters, indicating its potential role in modulating neurotransmitter levels in the brain. This property is crucial for developing treatments for conditions like depression and attention deficit hyperactivity disorder (ADHD).
Industrial Applications
The compound is also evaluated for its utility as an industrial chemical intermediate. Its derivatives are explored for applications in various sectors, including pharmaceuticals and agrochemicals, highlighting its versatility beyond medicinal uses .
Comparative Analysis of Related Compounds
| Compound Name | Primary Application | Mechanism of Action |
|---|---|---|
| 2-(3-Chlorophenyl)propan-1-ol | Antidepressant development | Norepinephrine-dopamine reuptake inhibition |
| Duloxetine | Treatment for depression | Serotonin-norepinephrine reuptake inhibition |
| Bupropion | Antidepressant | Norepinephrine-dopamine reuptake inhibition |
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Threo-Hydroxy Bupropion HCl
Structure: Derived from 2-(3-Chlorophenyl)propan-1-ol via addition of a tert-butylamino group and hydrochloride salt formation. Synthesis: Produced as a bupropion impurity during synthesis, characterized by strict regulatory guidelines . Applications: Used in quality control for antidepressant drug manufacturing. Unlike the parent alcohol, this derivative exhibits altered pharmacokinetics due to its amino and ionic groups.
3-Amino-3-(3-chlorophenyl)propan-1-ol
Structure: Substitution of the hydroxyl group with an amino group at the third carbon. Synthesis: Manufactured via advanced catalytic processes, with production capacity projected to grow through 2025 due to demand in specialty chemicals . Applications: Serves as a precursor for agrochemicals and bioactive molecules. Its amino group enhances nucleophilicity, enabling diverse derivatization compared to the alcohol.
CGP60474 (3-[[4-[2-[(3-Chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol)
Structure: Complex pyrimidine-pyridine scaffold with a propanol side chain. Biological Activity: Acts as a CDK2 inhibitor (EC50: ~0.1–1 μM in Bcr-Abl-Ba/F3 assays) by adopting a cis conformation to bind kinase hinges . Divergence: Unlike 2-(3-Chlorophenyl)propan-1-ol, CGP60474’s extended structure enables ATP-competitive inhibition, underscoring the role of aromatic systems in target engagement.
2-Arylidene-N-(3-Chlorophenyl)hydrazinecarbothioamides
Structure: Thiourea derivatives with 3-chlorophenyl and arylidene groups. Synthesis: Prepared via condensation of hydrazinecarbothioamides with aldehydes in ethanol/acetic acid, followed by cyclization with bromoacetophenones . Their thiazoline cores contrast with 2-(3-Chlorophenyl)propan-1-ol’s simplicity, enabling π-π interactions in drug-receptor binding.
N-(Benzothiazol-2-yl)-2-(3-Chlorophenyl)acetamides
Structure : Acetamide-linked benzothiazole and 3-chlorophenyl moieties.
Examples : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide (EP3348550A1) .
Applications : Explored as kinase inhibitors or antimicrobials. The acetamide group enhances metabolic stability relative to the alcohol, while the benzothiazole ring improves lipophilicity.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Conformational Flexibility : While 2-(3-Chlorophenyl)propan-1-ol lacks intrinsic kinase inhibition, its derivatives (e.g., CGP60474) require specific conformations (cis vs. trans) for target binding .
- Synthetic Versatility : The 3-chlorophenyl group enhances electrophilic substitution reactivity, enabling diverse functionalization (e.g., acetamide coupling in EP3348550A1).
- Market Trends: 3-Amino-3-(3-chlorophenyl)propan-1-ol’s production growth reflects demand for chiral intermediates, contrasting with niche applications of Threo-Hydroxy Bupropion HCl .
Biological Activity
2-(3-Chlorophenyl)propan-1-ol, also known as 3-chloro-α-methylbenzyl alcohol, is a chiral organic compound with significant biological activity. This compound has garnered interest due to its potential applications in pharmacology, particularly in the modulation of neurotransmitter systems and its role as a precursor in the synthesis of various pharmaceuticals.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁ClO
- Molecular Weight : 172.64 g/mol
- CAS Number : 593110
The compound features a chlorinated phenyl group attached to a propanol backbone, influencing its interaction with biological targets.
Research indicates that 2-(3-Chlorophenyl)propan-1-ol may act as an inhibitor of neurotransmitter reuptake, particularly for norepinephrine and dopamine. This mechanism is similar to that of other compounds like Bupropion, which is known to enhance mood and cognitive function by blocking the reabsorption of these neurotransmitters .
Biological Activities
The biological activities of 2-(3-Chlorophenyl)propan-1-ol can be categorized into several key areas:
1. Neurotransmitter Modulation
This compound has been studied for its potential to modulate neurotransmitter levels in the brain:
- Dopamine and Norepinephrine Reuptake Inhibition : It exhibits properties that may inhibit the reuptake of these neurotransmitters, which is crucial for treating depressive disorders.
3. Antioxidant Properties
Compounds structurally related to 2-(3-Chlorophenyl)propan-1-ol have been noted for their antioxidant capabilities, which can protect cells from oxidative stress .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-(3-Chlorophenyl)propan-1-ol.
Synthesis Pathways
The synthesis of 2-(3-Chlorophenyl)propan-1-ol typically involves:
- Starting Materials : Chlorobenzene and appropriate alkyl halides.
- Reagents : Use of Grignard reagents or lithium aluminum hydride for reduction processes.
- Conditions : Reactions often require controlled temperatures and inert atmospheres to prevent oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
